molecular formula C21H31NO3 B1327276 Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate CAS No. 898773-97-2

Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate

Cat. No. B1327276
M. Wt: 345.5 g/mol
InChI Key: KFSNGQFBEFMZBQ-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate is a chemical compound with the molecular formula C21H31NO3 . It has a molecular weight of 345.48 .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate are not provided in the search results .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate and similar compounds are utilized in various synthetic processes. For instance, Vostrikov et al. (2010) demonstrated the synthesis of ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate using a Wittig reaction involving the condensation of related esters (Vostrikov et al., 2010).

  • In another study, Chiba et al. (1985) synthesized 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane from ethyl propiolate, a structure foundational to penicillin-type β-lactams (Chiba et al., 1985).

  • Ethyl 2-oxo-1-cyclohexanecarboxylate's photochemical reactions in various alcohols, which produce ω-alkoxycarbonyl esters, demonstrate the reactivity of related compounds in photochemical conditions (Tokuda et al., 1978).

  • Srinivasan et al. (2010) explored the synthesis and antimicrobial evaluation of fluoroquinolone derivatives, highlighting the potential of similar chemical structures in developing antibacterial agents (Srinivasan et al., 2010).

Catalytic Applications

  • Gliński et al. (2005) investigated the ketonization of alkyl esters of heptanoic acid, demonstrating the catalytic utility of compounds like ethyl heptanoate in producing ketones (Gliński et al., 2005).

Pharmaceutical Research

  • Gul et al. (2007) evaluated the anticonvulsant activities of bis(3-aryl-3-oxo-propyl)ethylamine hydrochlorides and related compounds, highlighting the therapeutic potential of similar structures in treating epilepsy (Gul et al., 2007).

  • In 1995, Gallová et al. studied the biphasic effect of the local anesthetic and beta-blocker heptacaine, a compound structurally related to ethyl heptanoate, on the fluidity of phosphatidylcholine bilayers (Gallová et al., 1995).

properties

IUPAC Name

ethyl 7-oxo-7-[2-(piperidin-1-ylmethyl)phenyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3/c1-2-25-21(24)14-6-3-5-13-20(23)19-12-8-7-11-18(19)17-22-15-9-4-10-16-22/h7-8,11-12H,2-6,9-10,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSNGQFBEFMZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643627
Record name Ethyl 7-oxo-7-{2-[(piperidin-1-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate

CAS RN

898773-97-2
Record name Ethyl 7-oxo-7-{2-[(piperidin-1-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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